3-tert-Butoxy-3-oxopropanoic acid
Overview
Description
It is a clear, colorless liquid with a melting point of 19-20°C and a boiling point of 90°C at 2 mmHg . This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.
Mechanism of Action
Target of Action
3-tert-Butoxy-3-oxopropanoic acid, also known as mono-tert-butyl malonate, is reported to be an aminoacylase inhibitor . Aminoacylases are enzymes that play a crucial role in protein metabolism, and inhibiting these enzymes can have significant effects on cellular processes.
Mode of Action
As an aminoacylase inhibitor, it likely interacts with the active site of the enzyme, preventing it from catalyzing its normal reactions .
Pharmacokinetics
It is known to be soluble in ethanol , which suggests it may be well-absorbed in the gastrointestinal tract if ingested. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability remain to be investigated.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role as an aminoacylase inhibitor. By inhibiting these enzymes, it can disrupt protein metabolism, which can have wide-ranging effects on cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature and pH. It is recommended to be stored in a sealed container in a dry room temperature environment . Additionally, the compound’s efficacy may be influenced by the presence of other substances that can interact with it or the target enzymes.
Preparation Methods
3-tert-Butoxy-3-oxopropanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-Dimethyl-1,3-dioxane-4,6-dione with tert-Butanol . The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-tert-Butoxy-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or aldehydes.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group in this compound can be hydrolyzed to form malonic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-tert-Butoxy-3-oxopropanoic acid has several scientific research applications:
Comparison with Similar Compounds
3-tert-Butoxy-3-oxopropanoic acid can be compared with other similar compounds, such as:
tert-Butyl ethyl malonate: Similar in structure but with an ethyl group instead of a tert-butoxy group.
Di-tert-Butyl malonate: Contains two tert-butyl groups instead of one.
Diethyl malonate: Contains two ethyl groups instead of tert-butyl groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,3)11-6(10)4-5(8)9/h4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGGZUAEOKRHMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338003 | |
Record name | 3-tert-Butoxy-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40052-13-9 | |
Record name | Mono-tert-butyl malonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40052-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-tert-Butoxy-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(tert-butoxy)-3-oxopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.156.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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